molecular formula C14H13ClN2O4S B6394952 2-Chloro-5-(4-N,N-dimethylsulfamoylphenyl)nicotinic acid CAS No. 1261952-24-2

2-Chloro-5-(4-N,N-dimethylsulfamoylphenyl)nicotinic acid

Cat. No.: B6394952
CAS No.: 1261952-24-2
M. Wt: 340.8 g/mol
InChI Key: PWKDTDFAGGUJKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-(4-N,N-dimethylsulfamoylphenyl)nicotinic acid is a complex organic compound that belongs to the class of nicotinic acids. This compound is characterized by the presence of a chloro group, a dimethylsulfamoylphenyl group, and a nicotinic acid moiety. It is primarily used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(4-N,N-dimethylsulfamoylphenyl)nicotinic acid typically involves multiple stepsThe reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to achieve the required purity levels for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-(4-N,N-dimethylsulfamoylphenyl)nicotinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted nicotinic acids, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Chloro-5-(4-N,N-dimethylsulfamoylphenyl)nicotinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-5-(4-N,N-dimethylsulfamoylphenyl)nicotinic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

    2-Chloronicotinic acid: Shares the nicotinic acid core but lacks the dimethylsulfamoylphenyl group.

    5-(4-N,N-dimethylsulfamoylphenyl)nicotinic acid: Similar structure but without the chloro group.

Uniqueness: 2-Chloro-5-(4-N,N-dimethylsulfamoylphenyl)nicotinic acid is unique due to the combination of the chloro and dimethylsulfamoylphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in specific research and industrial applications .

Properties

IUPAC Name

2-chloro-5-[4-(dimethylsulfamoyl)phenyl]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O4S/c1-17(2)22(20,21)11-5-3-9(4-6-11)10-7-12(14(18)19)13(15)16-8-10/h3-8H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWKDTDFAGGUJKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(N=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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